N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid typically involves the protection of glycine with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butoxyethyl group is then introduced to protect the amino group, followed by the formation of the dicyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Hydrolysis: The ester bond in the tert-butoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Acids and Bases: Used for hydrolysis of the ester bond.
Major Products Formed
Free Amine: Formed after the removal of the Fmoc group.
Carboxylic Acid: Formed after the hydrolysis of the ester bond
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid is extensively used in scientific research, particularly in the following fields:
Chemistry: Used in solid-phase peptide synthesis for the construction of peptide chains.
Biology: Utilized in proteomics studies to investigate protein structures and functions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of custom peptides and peptide nucleic acids (PNAs) for various applications
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid involves the protection and deprotection of the amino group in peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butoxyethyl group provides additional protection and stability. The dicyclohexylamine salt enhances the solubility and handling of the compound .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A simpler Fmoc-protected glycine derivative without the tert-butoxyethyl group.
Fmoc-TmbGly-OH: Contains a trimethoxybenzyl group instead of the tert-butoxyethyl group.
Uniqueness
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid is unique due to its combination of the Fmoc and tert-butoxyethyl groups, providing enhanced protection and stability during peptide synthesis. The dicyclohexylamine salt form also improves its solubility and ease of use compared to other similar compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5.C12H23N/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-11,20H,12-15H2,1-3H3,(H,25,26);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZLALQKVTARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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